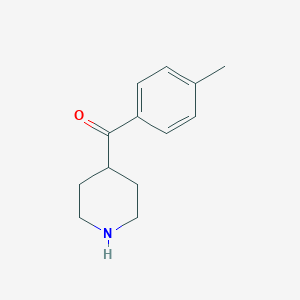

4-(4-Methylbenzoyl)piperidine

描述

4-(4-Methylbenzoyl)piperidine is a compound with the molecular formula C13H17NO and a molecular weight of 203.28 . It is also known by the IUPAC name (4-methylphenyl)(4-piperidinyl)methanone . This compound belongs to the class of organic compounds known as 1-benzoylpiperidines, which are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .

Synthesis Analysis

The synthesis of piperidine derivatives, including 4-(4-Methylbenzoyl)piperidine, is an important task in modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating the significance of this field . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a current research focus .Molecular Structure Analysis

The molecular structure of 4-(4-Methylbenzoyl)piperidine consists of a piperidine ring substituted with a 4-methylbenzoyl group . The InChI code for this compound is 1S/C13H17NO/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12/h2-5,12,14H,6-9H2,1H3 .科学研究应用

Gastric Acid Secretion Reduction : A derivative, 4-(p-sulfamoylbenzoyl)-N-methyl-piperidine, has been found effective in lowering gastric acid secretion in rats, surpassing the efficacy of acetazolamide (Pinelli, Colombo, & Muserra-Grandi, 1981).

Potential Antipsychotic Applications : Novel 4-(4-fluorobenzoyl)piperidine derivatives show high affinities for central 5-HT2A receptors, suggesting their potential as atypical antipsychotics (Diouf et al., 1999).

Central Nervous System Agents : Spiro[isobenzofuran-1(3H),4'-piperidine] compounds exhibit potential as central nervous system agents with possible antitetrabenazine activity (Bauer et al., 1976).

Anti-inflammatory Activity : N-substituted 3,5-bis(2(trifluoromethyl)benzylidene)piperidin-4-ones exhibit potent anti-inflammatory activity, with certain compounds showing better bioavailability than curcumin and celecoxib (Xie et al., 2017).

Lipid Reduction : Piperidine-containing fibrates have shown superior activity in reducing triglyceride, cholesterol, and blood sugar levels compared to bezafibrate in animal models (Komoto et al., 2000).

Anticancer Potential : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown promising anticancer activity, with certain compounds exhibiting low IC50 values (Rehman et al., 2018).

5-HT4 Receptor Agonists and Antagonists : Esters of 4-amino-5-chloro-2-methoxybenzoic acid have been used as potent 5-HT4 receptor agonists and antagonists, potentially applicable in neurotransmitter and neuromuscular disorders (Yang et al., 1997).

Antihypertensive Agents : New piperidines with structural modifications have shown potential as antihypertensive agents (Obase et al., 1983).

Analgesic Activity : Aromatic esters of nonquaternary carbon-4 piperidinols have demonstrated analgesic activity, with certain compounds being nearly twice as active as codeine without the physical dependence liability associated with morphine (Waters, 1978).

Corrosion Inhibition : Piperidine derivatives have shown high inhibition efficiency against iron corrosion, with potential applications in materials science (Kaya et al., 2016).

未来方向

属性

IUPAC Name |

(4-methylphenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12/h2-5,12,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVMVHLEQMHABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349510 | |

| Record name | 4-(4-Methylbenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylbenzoyl)piperidine | |

CAS RN |

74130-04-4 | |

| Record name | 4-(4-Methylbenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)

![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)

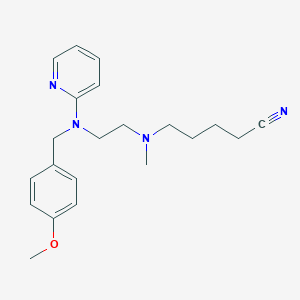

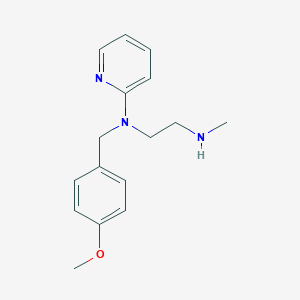

![N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide](/img/structure/B15561.png)